Bay u9773 - 154978-38-8

Bay u9773

Catalog Number: EVT-261093
CAS Number: 154978-38-8
Molecular Formula: C27H36O5S
Molecular Weight: 472.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bay u9773 (BAY u9773) is a synthetic analog of leukotriene E4 (LTE4) [, ]. Initially classified as a dual antagonist of both cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2) [], subsequent research revealed its more complex nature. BAY u9773 can act as a partial agonist at CysLT2 receptors and potentially at other receptors like the thromboxane A2 (TP) receptor [, , ]. This multifaceted activity contributes to its complex profile as a combined CysLT1 and CysLT2 receptor antagonist [].

BAY u9773 plays a crucial role in scientific research as a pharmacological tool for studying the functions and signaling pathways of CysLT receptors, particularly CysLT2, in various biological systems. It has contributed significantly to understanding the role of CysLTs in inflammatory responses, vascular function, and other physiological processes [, , , , , , , , , ].

Leukotriene C4 (LTC4)

  • Compound Description: LTC4 is a potent inflammatory mediator belonging to the cysteinyl leukotriene family. It is synthesized from arachidonic acid via the 5-lipoxygenase pathway and plays a crucial role in inflammatory and hypersensitivity reactions, particularly in asthma. []
  • Relevance: Bay u9773 acts as a competitive antagonist of LTC4 at both CysLT1 and CysLT2 receptors. Bay u9773 exhibits a higher affinity for CysLT2 compared to CysLT1, while LTC4 demonstrates equal potency at both receptors. [, , , ]

Leukotriene D4 (LTD4)

  • Compound Description: LTD4, another potent inflammatory mediator from the cysteinyl leukotriene family, is a metabolite of LTC4. Like LTC4, it contributes significantly to airway obstruction in asthma by inducing bronchoconstriction, mucus secretion, and inflammation. []
  • Relevance: Bay u9773 exhibits antagonist activity against LTD4 at both CysLT1 and CysLT2 receptors. LTD4 shows similar potency at both receptors, while Bay u9773 demonstrates a preference for CysLT2. [, , , , ]

Leukotriene E4 (LTE4)

  • Compound Description: LTE4, the most stable metabolite of LTC4, is a less potent bronchoconstrictor compared to LTC4 and LTD4. It is often used as a biomarker for monitoring cysteinyl leukotriene activity in vivo. [, ]
  • Relevance: Bay u9773 acts as a less potent antagonist against LTE4 compared to LTC4 and LTD4. LTE4 displays weaker agonist activity than LTC4 and LTD4 at both CysLT1 and CysLT2 receptors. [, ]

ICI 198,615

  • Compound Description: ICI 198,615 is a selective CysLT1 receptor antagonist. It has been investigated for its potential therapeutic benefits in asthma and other inflammatory conditions. [, ]
  • Relevance: Unlike Bay u9773, which exhibits dual antagonist activity at both CysLT1 and CysLT2 receptors, ICI 198,615 selectively antagonizes CysLT1. [, , , ]

MK-571

  • Compound Description: MK-571 is a selective CysLT1 receptor antagonist that inhibits LTD4-induced bronchoconstriction. It is used in research to investigate the role of CysLT1 in various physiological and pathological processes. [, , ]
  • Relevance: Similar to ICI 198,615, MK-571 selectively antagonizes the CysLT1 receptor, in contrast to the dual antagonist activity of Bay u9773. [, , , , ]

Montelukast

  • Compound Description: Montelukast is a selective CysLT1 receptor antagonist clinically used to treat asthma. It effectively reduces bronchoconstriction and inflammation by blocking the actions of LTD4. [, , , , ]
  • Relevance: Montelukast, like ICI 198,615 and MK-571, selectively antagonizes the CysLT1 receptor, unlike Bay u9773, which targets both CysLT1 and CysLT2. [, , ]

Zafirlukast

  • Compound Description: Zafirlukast is another selective CysLT1 receptor antagonist used in the treatment of asthma. It effectively inhibits LTD4-induced bronchoconstriction and alleviates asthma symptoms. [, , ]
  • Relevance: Zafirlukast selectively targets the CysLT1 receptor, contrasting with Bay u9773's dual antagonist activity at both CysLT1 and CysLT2. [, ]

Pranlukast

  • Compound Description: Pranlukast is a potent and selective CysLT1 receptor antagonist used clinically for the treatment of asthma. It effectively controls airway inflammation and bronchoconstriction. [, , , ]
  • Relevance: Pranlukast specifically antagonizes the CysLT1 receptor, unlike Bay u9773, which acts on both CysLT1 and CysLT2. [, , ]

FPL 55,712

  • Compound Description: FPL 55,712 is a potent and selective CysLT1 receptor antagonist. It is a valuable tool for studying the physiological and pathological roles of CysLT1. [, ]
  • Relevance: FPL 55,712 specifically targets the CysLT1 receptor, differing from Bay u9773's dual antagonist activity. [, ]

SKF 104,353

  • Compound Description: SKF 104,353 is a selective CysLT1 receptor antagonist. It has been investigated for its potential in treating asthma and other inflammatory conditions. [, , ]
  • Relevance: SKF 104,353 exhibits selective antagonist activity at the CysLT1 receptor, contrasting with Bay u9773's dual antagonist profile. [, , ]

HAMI 3379

  • Compound Description: HAMI 3379 is a selective CysLT2 receptor antagonist used to investigate the specific roles of CysLT2 in various physiological processes. []
  • Relevance: Unlike Bay u9773, which acts as a dual antagonist, HAMI 3379 selectively targets the CysLT2 receptor. []

LY171883

  • Compound Description: LY171883 is a selective CysLT1 receptor antagonist. []
  • Relevance: LY171883 specifically targets the CysLT1 receptor, unlike Bay u9773, which acts on both CysLT1 and CysLT2. []
Source and Classification

4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid is a complex organic compound classified primarily as a benzoic acid derivative. This compound features a long-chain hydrocarbon structure with multiple double bonds and functional groups that contribute to its chemical reactivity and potential biological activity. Its systematic IUPAC name reflects the presence of both a benzoic acid moiety and a sulfanyl group attached to a long-chain fatty acid derivative.

Synthesis Analysis

The synthesis of 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid typically involves several steps:

  1. Starting Materials: The synthesis may begin with precursors such as benzoic acid and appropriate long-chain fatty acids or their derivatives.
  2. Functionalization: The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions where a thiol compound is reacted with a suitable halide derivative of the benzoic acid.
  3. Double Bond Introduction: The tetraene structure implies the use of dehydrogenation reactions or specific coupling reactions that allow for the formation of multiple double bonds in the hydrocarbon chain.
  4. Purification: After synthesis, the product must be purified through techniques such as chromatography to isolate the desired compound from by-products.

The specific reaction conditions (temperature, pressure, catalysts) would depend on the chosen synthetic pathway and reagents used.

Molecular Structure Analysis

The molecular structure of 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid can be described as follows:

  • Molecular Formula: C27H36O5S
  • Molecular Weight: Approximately 472.64 g/mol
  • Structural Features:
    • A benzoic acid group providing acidic properties.
    • A sulfanyl (-S-) linkage contributing to its reactivity.
    • A long hydrocarbon chain with multiple conjugated double bonds (tetraene), which may influence its biological activity and interaction with biological membranes.

The stereochemistry indicated by (4S,5R) suggests specific spatial arrangements that could affect the compound's interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid can include:

  1. Acid-Base Reactions: The carboxylic acid group can donate protons in basic conditions or react with bases to form salts.
  2. Nucleophilic Substitution: The sulfanyl group may participate in nucleophilic substitution reactions with electrophiles.
  3. Addition Reactions: The double bonds in the hydrocarbon chain can undergo addition reactions with various electrophiles or radicals.

These reactions are significant for its potential applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action for 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid is likely related to its ability to interact with specific biological targets:

  1. Antioxidant Activity: The conjugated double bonds may allow the compound to act as an antioxidant by scavenging free radicals.
  2. Enzyme Inhibition: The benzoic acid moiety might inhibit various enzymes by mimicking substrate structures or binding to active sites due to structural similarity.
  3. Cell Membrane Interaction: The long hydrophobic tail could facilitate incorporation into lipid membranes affecting membrane fluidity or signaling pathways.

This multifaceted mechanism suggests potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid include:

  • Solubility: Likely soluble in organic solvents due to its hydrophobic nature but may have limited solubility in water due to the large hydrophobic tail.
  • Melting Point: Specific melting point data would need to be determined experimentally but is expected to be influenced by the length and saturation of the hydrocarbon chain.
  • Stability: Stability may vary under different pH conditions and in the presence of light or heat due to potential decomposition of double bonds.
Applications

The applications of 4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid are diverse:

  1. Pharmaceutical Development: Potential use as an anti-inflammatory or antioxidant agent.
  2. Cosmetic Formulations: Inclusion in formulations for skin protection due to its antioxidant properties.
  3. Research Applications: Used in studies investigating membrane dynamics or enzyme interactions due to its unique structural properties.

Properties

CAS Number

154978-38-8

Product Name

4-{[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanyl}benzoic acid

IUPAC Name

4-[(4S,5R,6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid

Molecular Formula

C27H36O5S

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t24-,25+/m0/s1

InChI Key

PKJINWOACFYDQN-RBVMPENBSA-N

SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O

Solubility

Soluble in DMSO

Synonyms

BAYu9773; BAY-u9773; BAY u9773.

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.